molecular formula C18H16F3N3O4S3 B2539053 Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1396760-96-5

Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2539053
CAS No.: 1396760-96-5
M. Wt: 491.52
InChI Key: RWORXAMDQJRHLD-UHFFFAOYSA-N
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Description

Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H16F3N3O4S3 and its molecular weight is 491.52. The purity is usually 95%.
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Biological Activity

Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a unique chemical structure that contributes to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₄F₃N₃O₄S₂
Molecular Weight 425.4 g/mol
CAS Number 321430-12-0
Density 1.3 ± 0.1 g/cm³
Boiling Point 477.4 ± 55.0 °C
Flash Point 242.5 ± 31.5 °C

Antitumor Activity

Recent studies have indicated that compounds with thiazole moieties exhibit significant antitumor properties. For example, thiazole derivatives have shown cytotoxic effects against various cancer cell lines, including Jurkat and HT-29 cells. The IC50 values for some thiazole-based compounds were reported as low as 1.61 µg/mL, indicating strong antiproliferative activity .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. A study demonstrated that certain thiazole-integrated compounds effectively eliminated tonic extensor phases in animal models, suggesting potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for cytotoxic activity.
  • Piperazine Moiety : Enhances binding affinity to biological targets.
  • Trifluoromethyl Group : Increases lipophilicity, potentially improving membrane permeability.

Case Study 1: Antitumor Efficacy

In a study examining the effects of thiazole derivatives on cancer cells, compound variants were synthesized and tested against A-431 and Jurkat cell lines. The results indicated that modifications to the phenyl ring significantly influenced cytotoxicity, with certain substitutions leading to enhanced activity compared to standard treatments like doxorubicin .

Case Study 2: Anticonvulsant Testing

Another study focused on the anticonvulsant properties of thiazole-based compounds, where several analogues were evaluated in a pentylenetetrazol (PTZ) model. The most active compounds provided complete protection against seizures, highlighting the therapeutic potential of these derivatives in treating epilepsy .

Properties

IUPAC Name

methyl 3-[4-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O4S3/c1-28-16(25)15-13(5-10-29-15)31(26,27)24-8-6-23(7-9-24)17-22-14-11(18(19,20)21)3-2-4-12(14)30-17/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWORXAMDQJRHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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